molecular formula C7H9FN2O B13655709 4-Fluoro-2-(hydrazinylmethyl)phenol

4-Fluoro-2-(hydrazinylmethyl)phenol

Cat. No.: B13655709
M. Wt: 156.16 g/mol
InChI Key: ZTWSLMYZRJITFC-UHFFFAOYSA-N
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Description

4-Fluoro-2-(hydrazinylmethyl)phenol is a fluorinated phenolic compound featuring a hydrazinylmethyl (–CH₂–NH–NH₂) substituent at the ortho position of the phenol ring. The fluorine atom at the para position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

4-fluoro-2-(hydrazinylmethyl)phenol

InChI

InChI=1S/C7H9FN2O/c8-6-1-2-7(11)5(3-6)4-10-9/h1-3,10-11H,4,9H2

InChI Key

ZTWSLMYZRJITFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(hydrazinylmethyl)phenol typically involves the reaction of 4-fluoro-2-nitrobenzyl alcohol with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, and the hydroxyl group remains intact.

Industrial Production Methods

While specific industrial production methods for 4-Fluoro-2-(hydrazinylmethyl)phenol are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(hydrazinylmethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the hydrazinyl group to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-Fluoro-2-(hydrazinylmethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Fluoro-2-(hydrazinylmethyl)phenol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and applications. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Key Properties Reference
4-Fluoro-2-(hydrazinylmethyl)phenol –CH₂–NH–NH₂ C₇H₈FN₂O Polar, hydrogen-bonding capability
4-Fluoro-2-(trifluoromethyl)phenol –CF₃ C₇H₄F₄O High lipophilicity, strong EWG effect
4-Fluoro-2-[(3-methylphenyl)imino-methyl]phenol –CH=N–(3-methylphenyl) C₁₅H₁₃FNO Planar structure, intramolecular H-bonding
4-Fluoro-2-(phenylethynyl)phenol –C≡C–Ph C₁₄H₉FO Rigid, conjugated π-system
4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate –OAc–Pyrazole C₁₇H₁₃FN₂O₂ Melting point: 138–142°C

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (–CF₃) increases lipophilicity and metabolic stability compared to hydrazinylmethyl, which introduces polar NH groups .
  • Planarity and Hydrogen Bonding: The imino-methyl substituent in ’s compound creates a nearly planar structure stabilized by intramolecular hydrogen bonds, whereas hydrazinylmethyl may form stronger intermolecular H-bonds due to multiple NH sites .
  • Synthetic Accessibility : Alkynyl derivatives (e.g., phenylethynyl) require multi-step synthesis with alkynylation and deprotection steps (84% yield over three steps) , whereas hydrazinyl derivatives might involve hydrazine coupling reactions.

Key Observations :

  • Fluorinated imidazoles () and thiophene derivatives () exhibit antimicrobial and neuroprotective activities, suggesting that 4-Fluoro-2-(hydrazinylmethyl)phenol may share similar bioactivity due to its polar NH groups and fluorine substituent.
  • The hydrazine moiety could enable metal chelation or covalent binding to biological targets, analogous to Schiff base ligands in ’s coordination chemistry studies .

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